molecular formula C10H15NO B3156324 O-(4-Phenylbutyl)hydroxylamine CAS No. 82703-19-3

O-(4-Phenylbutyl)hydroxylamine

Cat. No.: B3156324
CAS No.: 82703-19-3
M. Wt: 165.23 g/mol
InChI Key: FHGONYXCMKZYRH-UHFFFAOYSA-N
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Description

O-(4-Phenylbutyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in the production of various nitrogen-containing compounds.

Mechanism of Action

The mechanism of action of hydroxylamine derivatives involves their ability to act as electrophilic aminating agents . A Pd-catalyzed O-arylation of ethyl acetohydroximate, an hydroxylamine equivalent, with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .

Safety and Hazards

Hydroxylamine hydrochloride, a related compound, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is suspected of causing cancer .

Future Directions

Recent research has shown that O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity in the unprotected form . This showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(4-Phenylbutyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of these synthetic routes suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: O-(4-Phenylbutyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines.

Comparison with Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Comparison: O-(4-Phenylbutyl)hydroxylamine is unique in its ability to facilitate stereo- and regioselective bond-formation reactions without the need for expensive metal catalysts . This sets it apart from other hydroxylamine derivatives, which may require more complex reaction conditions and catalysts.

Properties

IUPAC Name

O-(4-phenylbutyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-12-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGONYXCMKZYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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